
5-(Benzyloxy)pyridin-2-amine
Descripción general
Descripción
5-(Benzyloxy)pyridin-2-amine (CAS: 96166-00-6) is a pyridine derivative featuring a benzyloxy substituent at the 5-position and an amine group at the 2-position. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol . The compound is commercially available in purities ranging from 95% to 98%, with suppliers offering flexible packaging options (e.g., 1g to 100kg) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyridin-2-amine typically involves the following steps:
Nitration and Reduction: The starting material, 5-hydroxypyridine, undergoes nitration to form 5-nitropyridine. This is followed by reduction to yield 5-aminopyridine.
Benzylation: The 5-aminopyridine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyridin-2-amines.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
One of the significant applications of 5-(benzyloxy)pyridin-2-amine derivatives is their role as inhibitors of the c-Met receptor tyrosine kinase, which is often overexpressed in various cancers. A study reported the synthesis of novel derivatives that demonstrated potent inhibition of c-Met, with a particularly notable compound exhibiting an IC50 value of 12 nM. This compound showed high selectivity for c-Met over other kinases, indicating its potential as a targeted cancer therapy .
Pain Management
Research has indicated that pyridin-2(1H)-one derivatives, including those related to this compound, exhibit anti-allodynic properties in models of mechanical allodynia (MA). These compounds were shown to significantly prevent the development of MA in rat models, suggesting their potential as analgesics for chronic pain conditions. The most active derivative identified was able to reverse neuropathic MA effectively, acting as a p38α MAPK inhibitor, which is known to play a role in pain hypersensitivity .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Material : The synthesis often begins with commercially available 3-bromo-5-nitropyridin-2(1H)-one.
- O-Benzylation : The nitro group is reduced and then subjected to O-benzylation using benzyl bromide in the presence of silver carbonate.
- Amination : Following the benzylation step, Buchwald-Hartwig amination can introduce various aryl or heteroaryl substituents at the 3-position.
- Purification : Final compounds are purified through standard methods such as column chromatography.
This synthetic pathway allows for the introduction of diverse functional groups, enhancing the biological activity and specificity of the resulting compounds .
c-Met Inhibition Study
In a study focused on c-Met inhibition, a series of 5-(benzyloxy)pyridin-2(1H)-one derivatives were synthesized and evaluated for their biological activity against EBC-1 cells expressing constitutively active c-Met. The docking analysis revealed insights into the binding interactions between the most potent compound and the c-Met kinase domain, supporting its potential use in cancer therapy .
Pain Relief Efficacy
Another significant study evaluated the efficacy of various pyridin-2(1H)-one derivatives in rodent models for inflammatory MA. The results showed that specific substitutions at the 3-position greatly influenced anti-allodynic activity. The study highlighted how certain compounds could effectively suppress pain responses and suggested further exploration into their mechanisms of action as potential analgesics for chronic pain management .
Data Table: Summary of Key Findings
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)pyridin-2-amine involves its interaction with specific molecular targets:
Mitogen-Activated Protein Kinase 14 (MAPK14): The compound acts as an inhibitor of MAPK14, which plays a role in inflammatory responses and cellular stress pathways.
Leukotriene A-4 Hydrolase: It also inhibits leukotriene A-4 hydrolase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation.
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogues
Structural Isomers and Ring Variants
5-(Benzyloxy)pyrimidin-2-amine (CAS: 42783-58-4)
- Molecular Formula : C₁₁H₁₁N₃O
- Molecular Weight : 201.23 g/mol
- Key Difference : Replaces the pyridine ring with a pyrimidine ring.
- Impact : Pyrimidine’s electron-deficient nature alters reactivity and binding affinity compared to pyridine. For example, pyrimidine derivatives often exhibit distinct pharmacological profiles due to enhanced hydrogen-bonding capabilities .
Compound | Ring Type | Molecular Weight (g/mol) | Key Substituent |
---|---|---|---|
5-(Benzyloxy)pyridin-2-amine | Pyridine | 200.24 | Benzyloxy at C5 |
5-(Benzyloxy)pyrimidin-2-amine | Pyrimidine | 201.23 | Benzyloxy at C5 |
Substituent Variations
5-(Ethylsulfanyl)pyridin-2-amine (CAS: 71167-00-5)
- Molecular Formula : C₇H₁₀N₂S
- Molecular Weight : 154.23 g/mol
- Key Difference : Ethylthio (-S-C₂H₅) replaces benzyloxy (-O-CH₂C₆H₅).
- Impact : The thioether group introduces greater hydrophobicity and reduced steric bulk compared to benzyloxy. This may enhance membrane permeability but reduce solubility in polar solvents .
5-(Trifluoromethoxy)pyridin-2-amine
- Molecular Formula : C₆H₅F₃N₂O
- Molecular Weight : 194.11 g/mol (estimated)
- Key Difference : Trifluoromethoxy (-O-CF₃) substituent.
- Impact : The electron-withdrawing CF₃ group increases metabolic stability and acidity of the adjacent amine, influencing pharmacokinetic properties .
Compound | Substituent | Molecular Weight (g/mol) | Key Property Change |
---|---|---|---|
This compound | Benzyloxy | 200.24 | Moderate hydrophobicity |
5-(Ethylsulfanyl)pyridin-2-amine | Ethylthio | 154.23 | Increased hydrophobicity |
5-(Trifluoromethoxy)pyridin-2-amine | Trifluoromethoxy | 194.11 | Enhanced metabolic stability |
Positional Isomers
3-Phenoxypyridin-2-amine (CAS: 391906-83-5)
- Molecular Formula : C₁₁H₁₀N₂O
- Molecular Weight : 186.21 g/mol
- Key Difference: Phenoxy group at the 3-position instead of 5-position.
- Impact : Altered electronic distribution affects aromatic stacking interactions. For example, the 3-substituted derivative may exhibit weaker hydrogen-bonding capacity due to steric hindrance .
2-Amino-5-[3-(benzyloxy)phenyl]pyridine (CAS: Not specified)
- Key Difference : Benzyloxy group attached to a phenyl ring linked to pyridine.
- Impact : Extended conjugation may enhance fluorescence properties, making it suitable for optoelectronic applications .
Complex Derivatives
Pexidartinib Hydrochloride (CAS: 1029044-16-3)
- Structure : Contains a 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[(6-trifluoromethylpyridin-3-yl)methyl]pyridin-2-amine backbone .
- Key Difference : Elaborate substituents enhance kinase inhibition.
- Impact : The trifluoromethyl and chloro groups improve target selectivity and oral bioavailability, as seen in its FDA approval for TGCT treatment .
Actividad Biológica
5-(Benzyloxy)pyridin-2-amine (5-BPA) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of 5-BPA, exploring its mechanisms, interactions, and potential therapeutic applications.
Chemical Structure and Properties
5-BPA is characterized by a pyridine ring substituted at the 2-position with an amino group and at the 5-position with a benzyloxy group. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of approximately 200.24 g/mol. The unique substitution pattern contributes to its biological activity, particularly in enzyme interactions and modulation of signaling pathways.
Research indicates that 5-BPA functions primarily through enzyme inhibition. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is crucial for drug metabolism. This inhibition suggests that 5-BPA may influence pharmacokinetics and enhance therapeutic efficacy by modifying drug interactions .
Additionally, 5-BPA has been shown to interact with mitogen-activated protein kinase (MAPK) pathways. These pathways are essential for cellular responses to stress and growth signals, indicating that 5-BPA could have applications in conditions where modulation of these pathways is beneficial.
Biological Activities
The biological activities attributed to 5-BPA include:
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-BPA, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features of related compounds:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
3-(Benzyloxy)pyridin-2-amine | DB02352 | 0.80 | Different substitution pattern; potential anti-inflammatory properties |
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | N/A | 0.78 | Incorporates a pyrrolidine moiety; possible neuroprotective effects |
5-Ethoxy-6-methylpyridin-2-amine | N/A | 0.74 | Ethoxy substitution; varied pharmacological profile |
This table highlights how minor structural variations can lead to diverse functionalities and therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 5-BPA:
- Inhibition Studies : A study demonstrated that similar compounds effectively inhibited MAO-B (Monoamine Oxidase B), a target relevant for neurodegenerative diseases such as Parkinson's . The findings suggest that modifications in the structure can enhance selectivity and potency against specific targets.
- Molecular Modeling : Research utilizing molecular dynamics simulations has indicated that 5-BPA can bind effectively to p38 MAP kinase and leukotriene A4 hydrolase, suggesting its potential role as a therapeutic agent in modulating these pathways .
- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis indicated that structural features significantly influence the biological activity of nitrogen-containing compounds like 5-BPA, providing insights into optimizing its design for enhanced efficacy .
Análisis De Reacciones Químicas
Alkylation and Arylation Reactions
The primary amine at position 2 undergoes alkylation and arylation under mild conditions. For example:
-
N-Methylation : Reaction with formaldehyde under basic conditions yields 1-[5-(benzyloxy)pyridin-2-yl]methanamine. This proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by reduction.
-
Suzuki–Miyaura Cross-Coupling : The benzyloxy group directs palladium-catalyzed coupling with aryl boronic acids. For instance, coupling with phenylboronic acid produces 2-amino-5-(benzyloxy)-3-phenylpyridine.
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
N-Alkylation | Formaldehyde, K₂CO₃, RT | 1-[5-(Benzyloxy)pyridin-2-yl]methanamine | 78% | |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 2-Amino-5-(benzyloxy)-3-phenylpyridine | 65% |
Substitution Reactions
The amine group participates in nucleophilic substitution, particularly with acylating agents:
-
Acylation : Treatment with acetyl chloride in pyridine generates 2-acetamido-5-(benzyloxy)pyridine, a precursor for further functionalization.
-
Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF replaces the amine with bromine, forming 5-(benzyloxy)-2-bromopyridine.
Reagent | Conditions | Product | Application |
---|---|---|---|
Acetyl chloride | Pyridine, 0°C → RT | 2-Acetamido-5-(benzyloxy)pyridine | Protective group introduction |
NBS | DMF, 60°C, 4h | 5-(Benzyloxy)-2-bromopyridine | Cross-coupling substrates |
Oxidation and Reduction
The benzyloxy group is redox-active:
-
Oxidation : Hydrogen peroxide in acetic acid oxidizes the benzyl ether to a ketone, yielding 5-(benzoyloxy)pyridin-2-amine.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group, producing 5-hydroxypyridin-2-amine .
Transformation | Reagents | Product | Selectivity |
---|---|---|---|
Benzyloxy oxidation | H₂O₂, CH₃COOH, 50°C | 5-(Benzoyloxy)pyridin-2-amine | >90% |
Benzyl deprotection | H₂ (1 atm), 10% Pd/C, EtOH | 5-Hydroxypyridin-2-amine | Quantitative |
Cyclization and Heterocycle Formation
The amine and benzyloxy groups facilitate cyclization:
-
Imidazo-Pyridine Synthesis : Reaction with α-bromo ketones in DMF forms imidazo[1,2-a]pyridine derivatives, leveraging Ullmann-type coupling .
-
Pyrimidine Analogues : Condensation with nitriles under microwave irradiation yields fused pyrimidine systems .
Substrate | Conditions | Product | Key Feature |
---|---|---|---|
2-Bromoacetophenone | CuI, K₂CO₃, DMF, 120°C | 5-(Benzyloxy)imidazo[1,2-a]pyridine | Enhanced bioactivity |
Malononitrile | MW, 150°C, 30 min | 5-(Benzyloxy)pyrido[2,3-d]pyrimidin-4-amine | Fluorescent properties |
Role of the Benzyloxy Group
The benzyloxy moiety serves dual roles:
-
Electron Donor : Activates the pyridine ring for electrophilic substitution at positions 3 and 4 .
-
Protecting Group : Enables selective functionalization of the amine while masking the hydroxyl group, which is later deprotected under hydrogenolysis .
Mechanistic Insights
-
Acylation : Proceeds via a two-step mechanism: (1) amine attack on the acyl chloride, (2) base-assisted elimination of HCl.
-
Suzuki Coupling : Involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination.
Analytical Characterization
Reaction outcomes are validated using:
-
NMR : Distinct shifts for N–H (δ 5.2 ppm) and benzyloxy protons (δ 4.6 ppm).
-
HPLC : Purity >95% confirmed via C18 reverse-phase chromatography.
Q & A
Basic Questions
Q. What synthetic routes are available for 5-(Benzyloxy)pyridin-2-amine, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or reduction of nitro precursors. For example, similar pyridin-2-amine derivatives are synthesized by reacting nitro-pyridine intermediates with benzylating agents under anhydrous conditions. Intermediates are characterized using 600 MHz ¹H NMR in DMSO-d₆ to confirm substitution patterns and LCMS (ESI) to verify molecular weight (e.g., [M+H]⁺ peaks). Post-synthesis, products are isolated via filtration and washed extensively to remove unreacted reagents .
Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?
- ¹H NMR (600 MHz, DMSO-d₆) : Key for identifying aromatic proton environments (e.g., benzyloxy group resonances at δ 4.8–5.2 ppm and pyridine protons at δ 6.5–8.5 ppm).
- LCMS (ESI) : Validates molecular weight (expected [M+H]⁺ = 201.22 for C₁₂H₁₂N₂O).
- HPLC : Assesses purity (>97% by area normalization under optimized conditions) .
Q. What are common impurities or byproducts in the synthesis of this compound?
Impurities may arise from incomplete benzylation, oxidation of the amine group, or residual solvents. TLC (silica gel, ethyl acetate/hexane) and HPLC are used to detect byproducts. For example, unreacted nitro precursors (if starting from nitro derivatives) can be identified via their distinct LCMS profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high yields and purity in the synthesis of this compound?
- Dry conditions and inert atmosphere : Use nitrogen to prevent amine oxidation and hydrolysis.
- Temperature control : Reactions are initiated at 0–5°C to suppress side reactions, followed by gradual warming to 60°C to drive completion.
- Base selection : Anhydrous sodium carbonate enhances nucleophilicity while minimizing degradation. These steps, adapted from similar pyridin-2-amine syntheses, yield >97% purity without chromatography .
Q. How can contradictions between experimental and theoretical spectral data be resolved?
Discrepancies in NMR or LCMS data may arise from tautomerism, residual solvents, or hygroscopicity. Strategies include:
- Repeating experiments under strictly anhydrous conditions.
- Comparing computational predictions (e.g., DFT-calculated chemical shifts) with experimental data.
- Using high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What computational approaches predict the biological interactions of this compound?
Molecular docking studies (e.g., using AutoDock Vina) can model interactions with target proteins. For example, pyridine-2-amine derivatives bind to residues like Arg63 and Tyr214 in kinase domains (PDB: 4MLH, 4MLE). Free energy calculations (ΔG) guide prioritization for experimental validation .
Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR)?
- Substitution on the benzyl group : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to modulate electronic effects.
- Pyridine ring modifications : Replace the benzyloxy group with morpholine or piperidine moieties (see for analogous structures). Biological assays (e.g., kinase inhibition or cytotoxicity) are then used to correlate structural changes with activity .
Q. Methodological Best Practices
Q. What are the critical storage and handling protocols for this compound?
- Storage : Protect from moisture and oxygen by storing in sealed vials under nitrogen at –20°C.
- Handling : Use anhydrous solvents (e.g., DCM, dry pyridine) during reactions to prevent hydrolysis. These protocols, adapted from hygroscopic amine handling in , ensure long-term stability .
Propiedades
IUPAC Name |
5-phenylmethoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUTRXLBBOIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624664 | |
Record name | 5-(Benzyloxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96166-00-6 | |
Record name | 5-(Benzyloxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.